molecular formula C16H15Cl2FN2O3S B2891066 3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448135-65-6

3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2891066
CAS RN: 1448135-65-6
M. Wt: 405.27
InChI Key: MQUYTPCOLYLCBC-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound. It has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the context of catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Tyrosinase Inhibition

This compound has been used in the development of tyrosinase inhibitors . Tyrosinase is a binuclear copper-containing protein implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .

Pharmaceutical Applications

The compound’s 3-chloro-4-fluorophenyl motif has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the tyrosinase catalytic site . This suggests potential applications in the development of new pharmaceutical agents .

Cosmetic Applications

Given its role in inhibiting tyrosinase, this compound could have applications in the cosmetics industry . By inhibiting melanin production, it could potentially be used in products designed to lighten or even out skin tone .

Antiviral Activity

While not directly linked to “3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine”, compounds with similar structures, such as indole derivatives, have shown antiviral activity . It’s possible that further research could reveal similar properties in this compound.

Anti-inflammatory Activity

Again, while not directly linked to this compound, indole derivatives have demonstrated anti-inflammatory activity . This suggests the potential for similar activity in “3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine”.

Anticancer Activity

Indole derivatives have also shown anticancer activity . While it’s not confirmed, it’s possible that “3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” could have similar properties.

properties

IUPAC Name

3-chloro-2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O3S/c17-13-2-1-7-20-16(13)24-11-5-8-21(9-6-11)25(22,23)12-3-4-15(19)14(18)10-12/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUYTPCOLYLCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

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